Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro-
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Overview
Description
Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- is a complex organic compound characterized by the presence of benzamide, hydroxy, methylphenyl, and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- typically involves multiple steps, including nitration, amidation, and hydroxylation reactions. The nitration process introduces nitro groups into the benzene ring, while amidation forms the benzamide structure. Hydroxylation adds the hydroxy group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing specialized equipment to ensure safety and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: Products may include nitrobenzene derivatives.
Reduction: Aminobenzamide derivatives are common products.
Substitution: Various substituted benzamides can be formed.
Scientific Research Applications
Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-methyl-
- Benzamide, N-phenyl-
- Acetamide, N-(2-methylphenyl)-
Uniqueness
Benzamide, N-hydroxy-N-(2-methylphenyl)-3,5-dinitro- is unique due to the presence of both hydroxy and dinitro groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions and applications in various fields.
Properties
CAS No. |
62078-53-9 |
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Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-hydroxy-N-(2-methylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-9-4-2-3-5-13(9)15(19)14(18)10-6-11(16(20)21)8-12(7-10)17(22)23/h2-8,19H,1H3 |
InChI Key |
RCCUQDSTLFFOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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